molecular formula C20H17FO3S B130228 (S)-Sulindac CAS No. 149116-77-8

(S)-Sulindac

Cat. No. B130228
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-WXKFDZDZSA-N
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Description

(S)-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat acute and chronic pain, inflammation, and fever. It is a member of the arylalkanoic acid family, which includes other NSAIDs such as ibuprofen and naproxen. (S)-Sulindac has been studied extensively in both in vitro and in vivo models and is used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, (S)-Sulindac has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological diseases.

Scientific Research Applications

1. Cancer Prevention and Treatment

Sulindac has shown promising results in cancer prevention and treatment. Studies have demonstrated its efficacy in reducing the number and size of colorectal adenomas in patients with familial adenomatous polyposis, a condition characterized by the formation of numerous colorectal adenomas leading to colorectal cancer. Notably, sulindac does not completely eliminate the risk of developing cancer, and its effect on established tumors is limited. It also exhibits chemopreventive properties in rodent models of chemical carcinogenesis, suggesting a broader potential in cancer prevention and treatment (Cruz-Correa et al., 2001); (Rao et al., 1995).

2. Anti-Tumor Mechanisms

Sulindac and its metabolites, particularly sulindac sulfide, have been shown to induce apoptosis in various cancer cell lines. The mechanism involves the up-regulation of death receptors and activation of caspases, leading to programmed cell death. This property is crucial for its anti-tumor effects (Huang et al., 2001).

3. Impact on Molecular Signaling Pathways

Sulindac impacts various molecular signaling pathways, including the inhibition of Ras signaling, which is significant in cancer progression. By inhibiting Ras signaling, sulindac interferes with crucial cell proliferation and malignant transformation processes (Herrmann et al., 1998).

4. Effects on Metabolic Enzymes

Sulindac has been found to regulate the expression of Phase 1 metabolic enzymes, which are vital for the detoxification of environmental carcinogens. This regulatory effect provides insights into the chemopreventive action of sulindac, further underscoring its potential in cancer prevention (Ciolino et al., 2005).

5. Photoprotective Effects

Sulindac exhibits photoprotective effects against UVB-induced phototoxicity in the skin, reducing various inflammatory responses and expression of UVB-induced molecular markers of photodamage and carcinogenesis. This suggests its potential use in preventing photocarcinogenesis (Athar et al., 2004).

properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-WXKFDZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Sulindac

CAS RN

149116-77-8
Record name Sulindac, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULINDAC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine. Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate (0.03 mole) in a mixture of 25 ml. of anhydrous ethanol and 2.5 ml. of 1N sodium hydroxide is allowed to stand at room temperature for 18 hours. The solution is diluted with water and extracted with ether. The aqueous layer is acidified with dilute hydrochloric acid and the organic product is extracted with ethyl acetate, washed with water and dried over sodium sulfate. Evaporation of the solution gives N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetic acid, the corresponding indenyl acyl glycine is obtained, which can be converted to the corresponding sulfonyl derivative using the procedure of Example 1E.
Name
N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine
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[Compound]
Name
Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate
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0.03 mol
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Synthesis routes and methods II

Procedure details

2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid (2.25 g.) dissolved in 80 ml. of fluorotrichloromethane was ultraviolet irradiated and stirred at -15° C. for 80 min.; meanwhile 1.2 g. of fluoroxytrifluoromethane was passed in. The residue obtained after evaporation of the solvent was subjected to chromatography on a silica gel column, to give 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid, m.p. 188°-189° C.
Name
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
Quantity
2.25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
D Brunell, D Sagher, S Kesaraju, N Brot… - Drug metabolism and …, 2011 - ASPET
Sulindac is a nonsteroidal, anti-inflammatory drug (NSAID) that has also been studied for its anticancer activity. Recent studies suggest that sulindac and its metabolites act by …
Number of citations: 46 dmd.aspetjournals.org
MA Hamman, BD Haehner-Daniels, SA Wrighton… - Biochemical …, 2000 - Elsevier
… at pH = 8.5, but for S-sulindac sulfoxide was unchanged. In fourteen … The R- and S-sulindac sulfoxide formation rate also … and selective inhibitors of S-sulindac sulfoxide formation. cDNA-…
Number of citations: 106 www.sciencedirect.com
AZ Hezave, S Aftab, F Esmaeilzadeh - The Journal of Supercritical Fluids, 2012 - Elsevier
Solubility measurements of solids in supercritical fluids have been increasingly performed during the past three decades, and semi-empirical models are utilizing as one of the best …
Number of citations: 49 www.sciencedirect.com
X Li, SS Pathi, S Safe - BMC cancer, 2015 - Springer
Background Specificity protein (Sp) transcription factors play pivotal roles in maintaining the phenotypes of many cancers. We hypothesized that the antineoplastic effects of sulindac …
Number of citations: 26 link.springer.com
AR Maguire, S Papot, A Ford, S Touhey, R O'Connor… - Synlett, 2001 - thieme-connect.com
… R- and S-Sulindac: Chiralpak AD column, l = 340 nm, 1.0 mL/min, T = 17ºC (eluent 85:15:0.05 hexane:EtOH:TFA).…
Number of citations: 59 www.thieme-connect.com
A Korte, J Legros, C Bolm - Synlett, 2004 - thieme-connect.com
An iron-catalyzed asymmetric sulfide oxidation is the key step in the synthesis of the non-steroidal anti-inflammatory drug Sulindac. Both enantiomers of the chiral product can be …
Number of citations: 91 www.thieme-connect.com
SE Bass, P Sienkiewicz, CJ MacDonald… - Clinical cancer …, 2009 - AACR
… , S-diclofenac and S-sulindac, on carcinogen activation and … Results: We found that S-diclofenac and S-sulindac inhibited … S-diclofenac and S-sulindac inhibited carcinogen-induced …
Number of citations: 41 aacrjournals.org
MA Abate, JL Neely, RD Layne… - British journal of …, 1991 - Wiley Online Library
The effects of sulindac and indomethacin on the blood pressure response to labetalol were determined in well‐controlled predominantly obese hypertensive patients (n = 26). A …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
F Santos, L Teixeira, M Lúcio, H Ferreira… - Free radical …, 2008 - Taylor & Francis
Non-steroidal anti-inflammatory drugs (NSAIDs) treat inflammatory processes by inhibition of cycloxygenase (COX). However, their action against lipid peroxidation can be an …
Number of citations: 19 www.tandfonline.com
TW Moody, C Switzer, W Santana-Flores, LA Ridnour… - Lung Cancer, 2010 - Elsevier
… S-sulindac … S-sulindac inhibited angiogenic responses in muscle and HT29 colon cancer tumor explants. In this communication the effects of S-valproate, S-diclofenac and S-sulindac …
Number of citations: 48 www.sciencedirect.com

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